4-fluoro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide
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Overview
Description
4-fluoro-N’-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide is a synthetic organic compound with the molecular formula C18H18FN3O3S. It is characterized by the presence of a fluorine atom, a phenylsulfonyl group, and a piperidinylidene moiety attached to a benzenecarbohydrazide backbone .
Preparation Methods
The synthesis of 4-fluoro-N’-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidinylidene intermediate: This involves the reaction of piperidine with a suitable sulfonyl chloride to form the phenylsulfonyl-piperidine intermediate.
Introduction of the fluorine atom: The intermediate is then reacted with a fluorinating agent to introduce the fluorine atom.
Coupling with benzenecarbohydrazide: The final step involves coupling the fluorinated intermediate with benzenecarbohydrazide under appropriate reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-fluoro-N’-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-fluoro-N’-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 4-fluoro-N’-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context of its application and the biological system being studied .
Comparison with Similar Compounds
4-fluoro-N’-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide can be compared with other similar compounds, such as:
N-fluorobenzenesulfonimide: This compound is also used in fluorination reactions and has similar structural features, including a fluorine atom and a sulfonyl group.
Phenylsulfonyl-piperidine derivatives: These compounds share the phenylsulfonyl-piperidine moiety and are used in various chemical and biological applications.
The uniqueness of 4-fluoro-N’-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-[[1-(benzenesulfonyl)piperidin-4-ylidene]amino]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S/c19-15-8-6-14(7-9-15)18(23)21-20-16-10-12-22(13-11-16)26(24,25)17-4-2-1-3-5-17/h1-9H,10-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIXORPREKBJEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NNC(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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